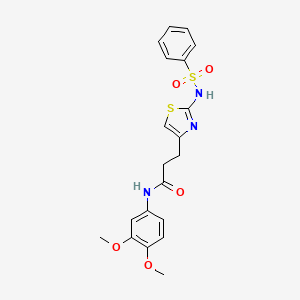

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)propanamide

Description

This compound is a propanamide derivative featuring a 1,3-thiazole core substituted with a benzenesulfonamido group at position 2 and a 3,4-dimethoxyphenyl moiety at the terminal amide. The structure integrates sulfonamide and aryl ether functionalities, which are pharmacologically relevant for interactions with biological targets such as enzymes or receptors. While specific data for this compound (e.g., melting point, yield) are absent in the provided evidence, structurally related analogs suggest its physicochemical and synthetic profile may align with trends observed in similar derivatives .

Properties

IUPAC Name |

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-27-17-10-8-14(12-18(17)28-2)21-19(24)11-9-15-13-29-20(22-15)23-30(25,26)16-6-4-3-5-7-16/h3-8,10,12-13H,9,11H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELUPNHFAIYRDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)propanamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzenesulfonamido Group: This step involves the sulfonation of the thiazole ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

Coupling with 3,4-Dimethoxyphenylpropanamide: The final step involves the coupling of the intermediate with 3,4-dimethoxyphenylpropanamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups.

Reduction: Reduction reactions may target the sulfonamide group or the thiazole ring.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

Pathways Involved: Biological pathways that are affected by the compound, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound can be compared to several structurally related derivatives:

Key Observations:

- Molecular Weight and Substituents : The target compound’s molecular weight is estimated to be ~450 g/mol, intermediate between simpler analogs (e.g., 7l at 375 g/mol) and more complex derivatives like compound 193 (493 g/mol). The benzenesulfonamido group likely increases polarity compared to methyl or ethoxy substituents .

- Melting Points : Thiazole- and oxadiazole-containing derivatives (e.g., 7l) exhibit higher melting points (134–178°C) due to rigid heterocycles and hydrogen-bonding capacity. In contrast, benzamide derivatives like Rip-B melt at 90°C, reflecting reduced structural rigidity .

- Synthetic Yields : Analogs with simpler substituents (e.g., 7l, 80% yield) are synthesized more efficiently than bulkier derivatives (e.g., compound 193, 57% yield), suggesting steric hindrance or solubility challenges in complex syntheses .

Functional Group Impact

- Sulfonamido vs. Amide Groups: The benzenesulfonamido group in the target compound may enhance hydrogen-bonding and electrostatic interactions compared to the amide in Rip-B.

- Aryl Substituents : The 3,4-dimethoxyphenyl group (electron-donating) contrasts with fluorophenyl (electron-withdrawing) in compound 29 . This difference could modulate electronic properties, affecting solubility and target engagement.

Biological Activity

3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)propanamide is a synthetic compound belonging to the classes of sulfonamides and thiazoles. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The compound is synthesized through a multi-step process involving the formation of thiazole and sulfonamide groups, followed by amide bond formation.

Synthesis

The synthesis typically involves:

- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under acidic conditions.

- Sulfonamide Formation : Coupling the thiazole derivative with benzenesulfonyl chloride in the presence of a base like pyridine.

- Amide Bond Formation : Coupling the sulfonamide-thiazole intermediate with 3,4-dimethoxyaniline using a coupling reagent such as EDCI.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, inhibiting enzyme activity and disrupting essential biochemical pathways. The thiazole ring may interact with specific proteins or receptors, modulating their activity.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Jurkat | < 10 | Induces apoptosis |

| Compound B | HT29 | 15 | Inhibits cell cycle progression |

| Compound C | A431 | < 20 | Disrupts mitochondrial function |

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. The sulfonamide group enhances the antibacterial activity by inhibiting bacterial folate synthesis.

Case Studies

- Anticonvulsant Activity : A study demonstrated that thiazole-containing compounds displayed significant anticonvulsant properties. For example, a related compound eliminated tonic extensor phases in animal models, highlighting the potential for neurological applications .

- Cytotoxicity Studies : In vitro studies have shown that various thiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines, with some compounds demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : Detailed SAR analyses suggest that modifications in the phenyl ring and thiazole structure can significantly influence biological activity. For instance, electron-donating groups on the phenyl ring have been linked to enhanced anticancer efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves coupling benzenesulfonamide-functionalized thiazole intermediates with 3,4-dimethoxyphenylpropanamide derivatives. Key steps include:

- Controlled temperature (e.g., reflux in ethanol with glacial acetic acid as a catalyst, as seen in triazole-thiazole coupling reactions) .

- Purification via flash chromatography using gradient solvent systems (e.g., ethyl acetate/petrol ether) to isolate intermediates .

- Yield optimization through pH adjustment (e.g., maintaining mildly acidic conditions to stabilize reactive intermediates) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfonamide NH at δ 10–12 ppm, dimethoxyphenyl protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., expected m/z for C₂₀H₂₂N₃O₅S₂) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with methanol/water gradients .

Q. How should researchers select solvent systems for column chromatography purification?

- Methodological Answer :

- Use polarity-matched mixtures (e.g., ethyl acetate/petrol ether for non-polar intermediates, methanol/water for polar derivatives) .

- Monitor via TLC (Rf 0.3–0.5) and adjust gradients to resolve closely eluting impurities .

Advanced Research Questions

Q. How can contradictions in biological activity data across enzymatic assays be resolved?

- Methodological Answer :

- Assay Variability : Compare results under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Stability Testing : Use LC-MS to detect degradation products under assay conditions (e.g., hydrolysis of the sulfonamide group in acidic media) .

- Orthogonal Assays : Validate activity using both colorimetric (e.g., urease inhibition) and fluorometric assays to confirm target engagement .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of thiazole and dimethoxyphenyl modifications?

- Methodological Answer :

- Analog Synthesis : Replace the benzenesulfonamide with methylsulfonyl or carbamate groups to assess steric/electronic effects .

- Biological Screening : Test analogs against related targets (e.g., kinase CK1δ vs. urease) to determine moiety-specific selectivity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .

Q. What experimental approaches assess the compound’s stability under physiological conditions, and how does this impact data interpretation?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., cleavage of the propanamide linker in basic conditions) .

- Serum Stability : Measure half-life in fetal bovine serum (FBS) to predict in vivo bioavailability .

- Metabolite Identification : Use high-resolution MS to identify oxidation products (e.g., sulfoxide formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.